molecular formula C9H9BrO3 B6599411 methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate CAS No. 63096-37-7

methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate

Cat. No.: B6599411
CAS No.: 63096-37-7
M. Wt: 245.07 g/mol
InChI Key: RRQIRYOPPDMWPF-QMMMGPOBSA-N
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Description

Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(4-bromophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.

Major Products

    Oxidation: Methyl(2S)-2-(4-bromophenyl)-2-oxoacetate.

    Reduction: Methyl(2S)-2-(4-bromophenyl)-2-hydroxyethanol.

    Substitution: Methyl(2S)-2-(4-aminophenyl)-2-hydroxyacetate, methyl(2S)-2-(4-thiophenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated phenyl groups on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyacetate group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate
  • Methyl(2S)-2-(4-fluorophenyl)-2-hydroxyacetate
  • Methyl(2S)-2-(4-iodophenyl)-2-hydroxyacetate

Uniqueness

Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQIRYOPPDMWPF-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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